
(7-Bromo-2H-1,3-benzodioxol-5-YL)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Bromo-2H-1,3-benzodioxol-5-YL)methanethiol: is a chemical compound with the molecular formula C8H7BrO2S and a molecular weight of 247.11 g/mol . This compound is characterized by the presence of a bromine atom, a benzodioxole ring, and a methanethiol group, making it a unique and versatile molecule in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (7-Bromo-2H-1,3-benzodioxol-5-YL)methanethiol can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: (7-Bromo-2H-1,3-benzodioxol-5-YL)methanethiol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of brominated benzodioxole derivatives on biological systems.
Medicine:
Drug Development: It serves as a building block in the development of new drugs with potential therapeutic applications.
Industry:
Mecanismo De Acción
The mechanism of action of (7-Bromo-2H-1,3-benzodioxol-5-YL)methanethiol involves its interaction with specific molecular targets and pathways. The bromine atom and methanethiol group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
(7-Bromo-2H-1,3-benzodioxol-5-yl)methanamine: Similar structure but with an amine group instead of a methanethiol group.
(7-Bromo-2H-1,3-benzodioxol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a methanethiol group.
(7-Bromo-2H-1,3-benzodioxol-5-yl)(hydroxy)methanesulfonic acid: Contains additional functional groups, leading to different reactivity and applications.
Uniqueness: The presence of the methanethiol group in (7-Bromo-2H-1,3-benzodioxol-5-YL)methanethiol imparts unique chemical properties, such as increased nucleophilicity and the ability to form strong sulfur-containing bonds. This makes it distinct from its similar counterparts and valuable in specific applications .
Propiedades
Fórmula molecular |
C8H7BrO2S |
|---|---|
Peso molecular |
247.11 g/mol |
Nombre IUPAC |
(7-bromo-1,3-benzodioxol-5-yl)methanethiol |
InChI |
InChI=1S/C8H7BrO2S/c9-6-1-5(3-12)2-7-8(6)11-4-10-7/h1-2,12H,3-4H2 |
Clave InChI |
KWYPXJPSKJMVIH-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C(=CC(=C2)CS)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


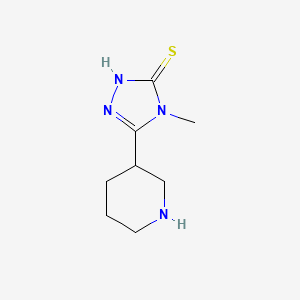
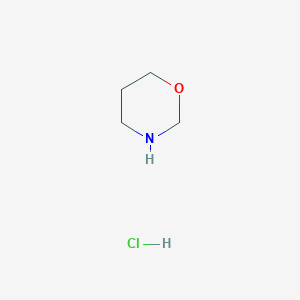
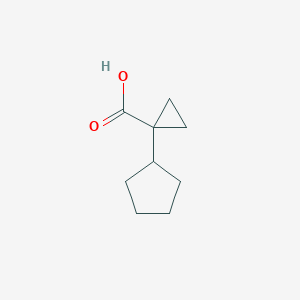
![2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol](/img/structure/B13301916.png)
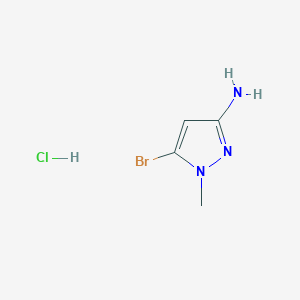
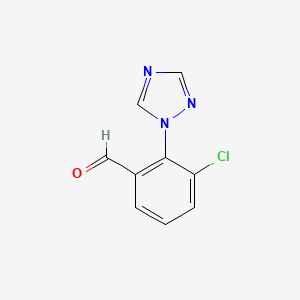
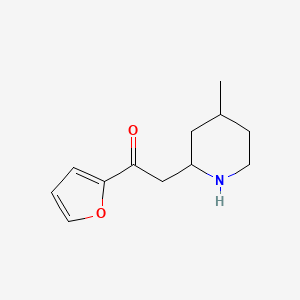
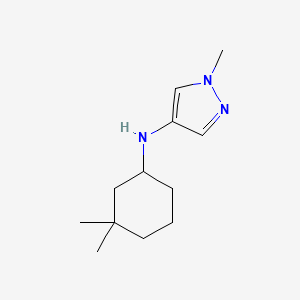
![3-Bromo-4-[(4-chlorophenyl)methoxy]oxolane](/img/structure/B13301953.png)
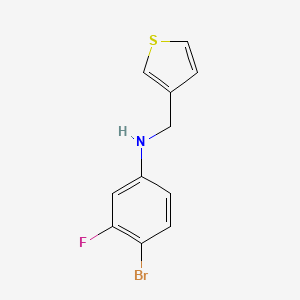
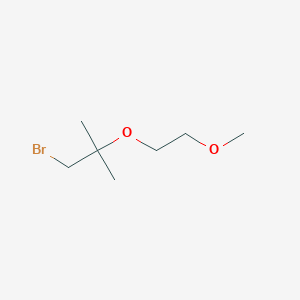
![2-{[(2,5-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13301978.png)
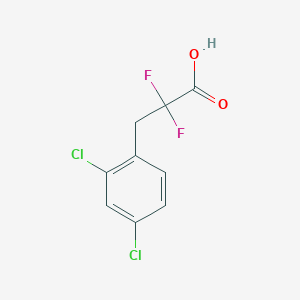
![2-[(3,3-dimethylcyclohexyl)amino]-N,N-dimethylacetamide](/img/structure/B13301987.png)
